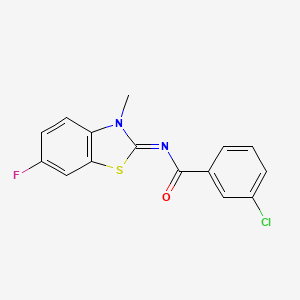

3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

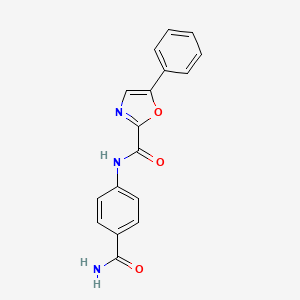

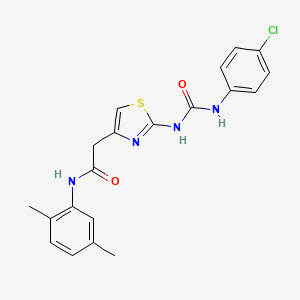

The compound “3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide” is a complex organic molecule that contains several functional groups. It has a benzothiazole ring, which is a bicyclic compound containing a benzene ring fused to a thiazole ring . The benzothiazole ring is substituted with a fluorine atom and a methyl group . The compound also contains an amide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and a bicyclic ring system. The benzothiazole ring is aromatic, meaning it has a stable, delocalized π electron system . The electronegative fluorine atom would likely pull electron density towards itself, creating a polar bond . The amide group can participate in hydrogen bonding, which could affect the compound’s physical properties and reactivity .Chemical Reactions Analysis

The compound could potentially undergo several types of chemical reactions. For example, the benzothiazole ring could undergo electrophilic aromatic substitution reactions . The amide group could undergo hydrolysis to form a carboxylic acid and an amine . The fluorine atom could be replaced by other groups in a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the electronegative fluorine atom could increase the compound’s water solubility compared to nonpolar compounds . The compound’s boiling and melting points would likely be relatively high due to the presence of the aromatic ring system .Aplicaciones Científicas De Investigación

Antidepressant and Anticonvulsant Effects

Benzo[d]thiazol derivatives, including the compound , have been synthesized and investigated for their potential antidepressant and anticonvulsant effects . In studies, certain derivatives have shown promising results in decreasing immobility duration in animal models, suggesting antidepressant activity. Additionally, some compounds have demonstrated anticonvulsant effects with protective indices comparable to established medications like phenobarbital or valproate .

Fluorogenic Dye for Spectroscopy

The structural framework of benzo[d]thiazol allows for the development of fluorogenic dyes for spectroscopy applications . These dyes can be used as selective probes for monitoring microbiological objects and cellular compartments, which is crucial for understanding the mechanism of pathogenesis in living cells .

Antimicrobial Activity

Thiophene derivatives, which are structurally related to benzo[d]thiazol compounds, have shown antimicrobial activity . This suggests that the compound could potentially be modified to enhance its antimicrobial properties, making it useful in the development of new antibiotics or disinfectants.

Analgesic and Anti-inflammatory Properties

Similar to other thiophene derivatives, there is potential for the compound to exhibit analgesic and anti-inflammatory properties . This could lead to the development of new pain relief medications or anti-inflammatory drugs.

Antihypertensive Applications

Thiophene derivatives have also been associated with antihypertensive activity . The compound could be explored for its potential use in treating high blood pressure and related cardiovascular conditions.

Antitumor Activity

Another important application of thiophene derivatives is their antitumor activity . The compound could be researched further to determine its efficacy in cancer treatment, possibly leading to new chemotherapeutic agents.

Direcciones Futuras

Research into benzothiazole derivatives is ongoing, and there is potential for the development of new compounds with useful properties . Future work could involve synthesizing this compound and testing its biological activity. It could also involve investigating its physical and chemical properties in more detail .

Propiedades

IUPAC Name |

3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClFN2OS/c1-19-12-6-5-11(17)8-13(12)21-15(19)18-14(20)9-3-2-4-10(16)7-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTOOKDKCJZHTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl [1-(1H-benzimidazol-2-yl)ethyl]carbamate](/img/structure/B2857939.png)

![(1R,6S)-5-(2-Chloroacetyl)-2-methyl-2,5-diazabicyclo[4.1.0]heptan-3-one](/img/structure/B2857941.png)

![Ethyl 2-[(3,5-dinitrobenzoyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2857948.png)

![N-(2-cyanophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2857949.png)

![[1,1'-Biphenyl]-4-yl(4-((5-chloropyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2857957.png)

![2,6-difluoro-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2857962.png)